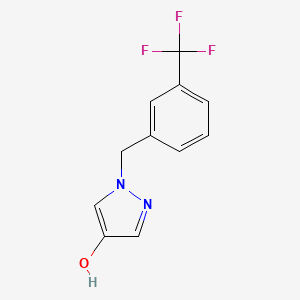
1-(3-三氟甲基苄基)-1H-吡唑-4-醇
描述
The compound “1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The trifluoromethylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is generally stable under both acidic and basic conditions, but can participate in certain reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The presence of the aromatic pyrazole ring could contribute to the compound’s stability and possibly its solubility in organic solvents .科学研究应用
合成和表征
- 1-苯基-1H-吡唑-3-醇是一种相关化合物,用作各种 1-苯基-1H-吡唑衍生物的合成子,这些衍生物可通过溴化和碘化等处理获得。这些衍生物对于 Pd 催化的交叉偶联反应非常重要 (Arbačiauskienė 等,2009)。
杂环化合物的合成
- 已经描述了各种吡唑-4(1H)-酮的高效合成,采用 1-取代或 1,3-二取代 2-吡唑啉-5-酮。该合成方法对于制备黄嘌呤杂环类似物非常重要 (Eller 等,2006)。
生物活性的评价
- 已经合成并评估了含有 1,2,4-三唑和吡唑环的席夫碱的抗氧化和 α-葡萄糖苷酶抑制活性。这包括通过 DFT 计算和分子动力学模拟研究它们的反应性质 (Pillai 等,2019)。
抗菌应用
- 合成了 3-甲基-1H-吡唑-5(4H)-酮的新型氮杂环酮衍生物,并评估了其抗菌活性。其中一些衍生物对各种细菌菌株表现出有希望的抗菌活性 (Chopde 等,2012)。
- 对 4,4'-(芳基或烷基亚甲基)-双(1H-吡唑-5-醇) 衍生物进行合成并评估其抗菌活性,结果表明具有三氟甲基的化合物表现出优异的活性 (Bhavanarushi 等,2013)。
抗精神病潜力
- 一项关于 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的研究揭示了其作为新型抗精神病剂的潜力,在动物行为测试中表现出独特的特征,并且不同于传统的多巴胺受体相互作用 (Wise 等,1987)。
安全和危害
未来方向
Pyrazole derivatives, including those with trifluoromethyl groups, are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .
作用机制
Target of Action
The primary target of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is the human adenosine receptor (AR) . This compound was initially believed to confer potency and selectivity towards the human A2B adenosine receptor (AR) . It was found to be inactive at the ha2b ar but displayed affinity at the ha3 ar in the nanomolar range .
Mode of Action
The compound interacts with its target, the hA3 AR, by binding to it . The binding of this compound to the receptor triggers a series of biochemical reactions that lead to its effects .
Biochemical Pathways
The compound’s interaction with the hA3 AR affects various biochemical pathways It is known that adenosine receptors play a crucial role in many physiological processes, including neurotransmission and inflammation .
Pharmacokinetics
The compound’s affinity for the ha3 ar suggests that it may have good bioavailability .
Result of Action
Its interaction with the ha3 ar suggests that it may have effects on neurotransmission and inflammation .
生化分析
Biochemical Properties
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions, particularly in its interactions with adenosine receptors. Studies have shown that this compound exhibits affinity towards the human A3 adenosine receptor (hA3 AR) with high selectivity . The interaction between 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol and the hA3 AR involves binding to the receptor’s active site, which can influence receptor activity and downstream signaling pathways. Additionally, this compound has been investigated for its potential to modulate enzyme activity, particularly in the context of enzyme inhibition or activation.
Cellular Effects
The effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to alterations in cyclic AMP (cAMP) levels, which in turn affect cell signaling cascades . Furthermore, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol has been observed to impact gene expression by modulating transcription factors and other regulatory proteins. These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol involves its binding interactions with specific biomolecules, such as adenosine receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the hA3 AR . Upon binding, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol can modulate receptor activity, leading to changes in downstream signaling pathways. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained modulation of receptor activity and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of receptor activity and enzyme inhibition. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and interactions with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical profile.
Transport and Distribution
The transport and distribution of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For example, localization to the plasma membrane may enhance its interactions with membrane-bound receptors, while localization to the nucleus may influence gene expression.
属性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(17)5-15-16/h1-5,7,17H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVRUBNUMMITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


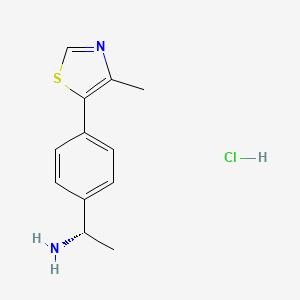
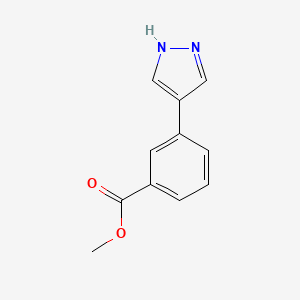
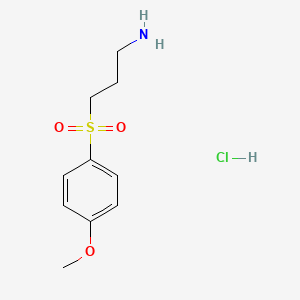
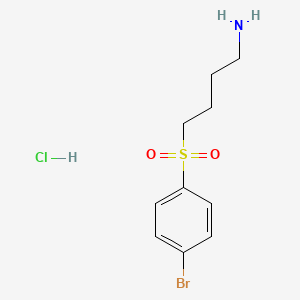
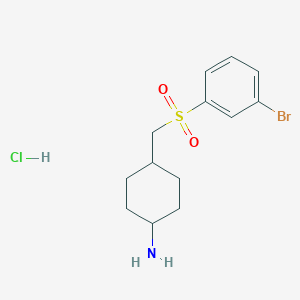
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
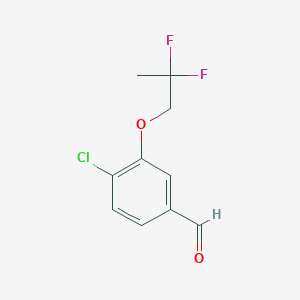


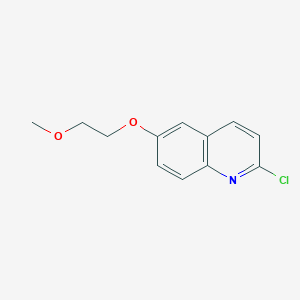

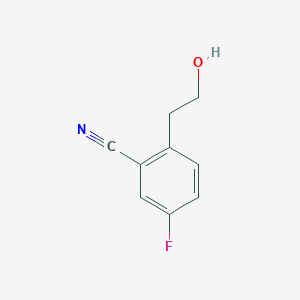

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
